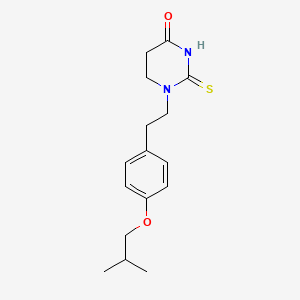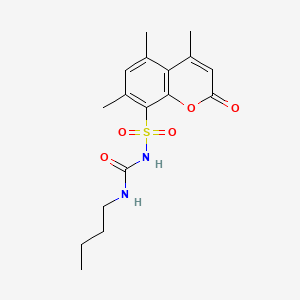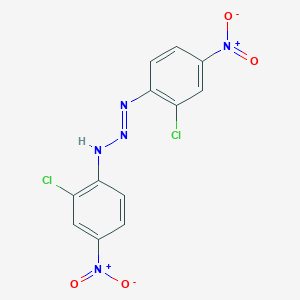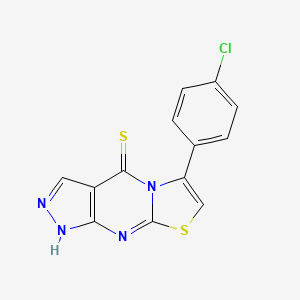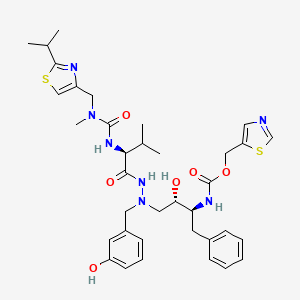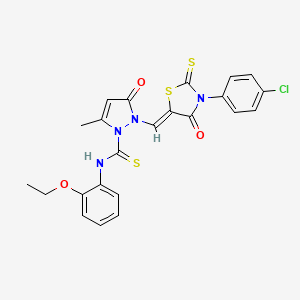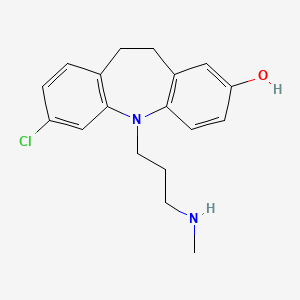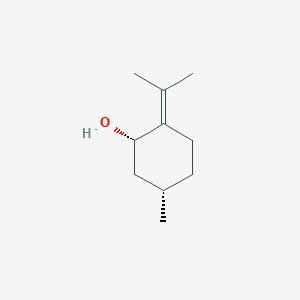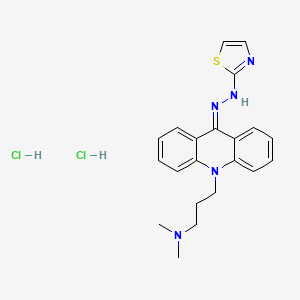
10-(3-(Dimethylamino)propyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato es un compuesto orgánico complejo que ha despertado interés en diversos campos científicos debido a su estructura química única y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un núcleo de acridinona, una cadena lateral dimetilaminopropil y una porción de tiazolilhidrazona, lo que lo convierte en una molécula versátil para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato normalmente implica varios pasos:
Formación del núcleo de acridinona: El núcleo de acridinona se puede sintetizar mediante una reacción de condensación entre ácido antranílico y un aldehído adecuado en condiciones ácidas.
Introducción de la cadena lateral dimetilaminopropil: La cadena lateral dimetilaminopropil se introduce mediante una reacción de sustitución nucleófila, donde el núcleo de acridinona reacciona con cloruro de 3-dimetilaminopropil en presencia de una base como el hidróxido de sodio.
Formación de la porción de tiazolilhidrazona: La porción de tiazolilhidrazona se forma haciendo reaccionar el producto intermedio con tiosemicarbazida en condiciones de reflujo en etanol.
Formación del producto final: El producto final, 10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato, se obtiene tratando el intermedio con ácido clorhídrico para formar la sal de diclorhidrato.
Métodos de producción industrial
La producción industrial de este compuesto implica la ampliación de los métodos de síntesis de laboratorio con optimizaciones para el rendimiento y la pureza. Esto incluye el uso de recipientes de reacción más grandes, reactores de flujo continuo y sistemas automatizados para controlar las condiciones de reacción con precisión.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la cadena lateral dimetilaminopropil, lo que lleva a la formación de derivados de N-óxido.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de acridinona, convirtiéndolo en derivados de acridina.
Sustitución: La porción de tiazolilhidrazona puede participar en reacciones de sustitución, donde el anillo de tiazol se puede modificar con varios sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como bromo o cloro.
Principales productos formados
Oxidación: Derivados de N-óxido.
Reducción: Derivados de acridina.
Sustitución: Varios derivados de tiazolilhidrazona sustituidos.
Aplicaciones Científicas De Investigación
10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial como agente antimicrobiano y antitumoral debido a su capacidad de interactuar con macromoléculas biológicas.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de 10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato implica su interacción con componentes celulares. El compuesto puede intercalarse en el ADN, interrumpiendo el proceso de replicación y provocando la muerte celular. También inhibe enzimas clave implicadas en el metabolismo celular, lo que contribuye a sus actividades antimicrobianas y antitumorales.
Comparación Con Compuestos Similares
Compuestos similares
Naranja de acridina: Un compuesto similar que se utiliza como tinte catiónico fluorescente selectivo para ácidos nucleicos.
Proflavina: Otro derivado de acridina con propiedades antimicrobianas.
Derivados de tiosemicarbazona: Compuestos con porciones de tiazolilhidrazona similares que se utilizan en diversas aplicaciones terapéuticas.
Singularidad
10-(3-(Dimetilamino)propil)-9(10H)-acridinona 2-tiazolilhidrazona diclorhidrato es único debido a sus estructuras combinadas de acridinona y tiazolilhidrazona, que confieren propiedades químicas y biológicas distintas. Esta doble funcionalidad mejora su versatilidad y potencial para diversas aplicaciones en comparación con otros compuestos similares.
Propiedades
Número CAS |
92928-70-6 |
|---|---|
Fórmula molecular |
C21H25Cl2N5S |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
N-[[10-[3-(dimethylamino)propyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C21H23N5S.2ClH/c1-25(2)13-7-14-26-18-10-5-3-8-16(18)20(17-9-4-6-11-19(17)26)23-24-21-22-12-15-27-21;;/h3-6,8-12,15H,7,13-14H2,1-2H3,(H,22,24);2*1H |
Clave InChI |
DBLKYOSRIWOAFE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



